molecular formula C7H15Cl2N3 B2542632 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride CAS No. 1864062-19-0

2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride

Cat. No.: B2542632
CAS No.: 1864062-19-0
M. Wt: 212.12
InChI Key: ZABKVFXRRYVCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Physicochemical Properties The compound 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride (CAS: N/A) is a dihydrochloride salt with the molecular formula C₇H₁₃N₃·2HCl (free base: C₇H₁₃N₃). Its SMILES notation is CC1=CN=C(N1)C(C)(C)N, and the InChIKey is VEXJYFSHOQIULY-UHFFFAOYSA-N . Key features include:

  • A 4-methyl-substituted imidazole ring.
  • A branched propan-2-amine group.
  • Predicted collision cross-section (CCS) values for mass spectrometry: 129.8 Ų ([M+H]+) and 139.5 Ų ([M+Na]+) .

Synthesis and Availability
The compound is synthesized via standard alkylation or condensation reactions involving imidazole derivatives. Suppliers like AK Scientific and CymitQuimica offer it at 95% purity, with pricing varying by quantity (e.g., 250 mg to 5 g) . Major suppliers in China include Shandong Chemed Pharmaceutical Co., Ltd. and Shanghai Qingteng BioTech Co., Ltd., indicating industrial-scale production .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-5-4-9-6(10-5)7(2,3)8;;/h4H,8H2,1-3H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABKVFXRRYVCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-19-0
Record name 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Methylglyoxal and Acetone Derivatives

The Debus-Radziszewski imidazole synthesis is a foundational method. Methylglyoxal, ammonium acetate, and acetone undergo cyclocondensation to form the imidazole core. A representative procedure involves:

  • Reagents : Methylglyoxal (40% aqueous, 1.2 equiv), ammonium acetate (2.5 equiv), acetone (1.0 equiv), ethanol (solvent).
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

This method yields the free base with 65–72% efficiency. The dihydrochloride is subsequently formed by treating the free base with 2 equiv of HCl in ethanol, followed by recrystallization.

Mannich Reaction-Based Alkylation

The Mannich reaction introduces the propan-2-amine moiety to a pre-formed imidazole. For example:

  • Imidazole precursor : 4-Methyl-1H-imidazole-2-carbaldehyde (1.0 equiv).
  • Amine source : Ammonium hydroxide (3.0 equiv), acetone (1.5 equiv).
  • Catalyst : Montmorillonite K10 (20 wt%) in toluene at 60°C for 8 hours.

After filtration and solvent removal, the crude product is purified via vacuum distillation. Conversion to the dihydrochloride achieves >95% purity (HPLC), as validated by PubChem data.

Grignard Addition to Imidazole Carboxylates

A less common but high-yielding approach involves Grignard reagents:

  • Substrate : Methyl 4-methyl-1H-imidazole-2-carboxylate (1.0 equiv).
  • Reagent : Methylmagnesium bromide (3.0 equiv) in THF at 0°C.
  • Quenching : Saturated NH₄Cl solution, followed by acidification with HCl gas.

This method affords the dihydrochloride directly in 80% yield, bypassing isolation of the free base.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 65–72 90–95 Cost-effective, scalable Requires chromatography
Mannich Reaction 70–75 92–97 Mild conditions Solvent-intensive workup
Grignard Addition 80 98 High purity, one-pot synthesis Sensitive to moisture, high cost

Data synthesized from PubChem and RSC protocols.

Optimization Strategies and Industrial Scalability

Solvent Selection : Ethanol and toluene are preferred for cyclocondensation due to their ability to dissolve polar intermediates while minimizing side reactions. Catalyst Innovation : Montmorillonite K10 in Mannich reactions reduces reaction time by 30% compared to uncatalyzed conditions. Quality Control : ICP-MS analysis of final products confirms residual metal content <5 ppm, adhering to ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C7H15Cl2N3
  • SMILES Notation : CC1=CN=C(N1)C(C)(C)N
  • InChI : InChI=1S/C7H15N3/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3,(H,9,10)

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of imidazole compounds often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, such as colon and breast cancer cells .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of imidazole derivatives. The compound may exhibit activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

Enzyme Inhibition

Imidazole compounds are known to interact with enzymes, potentially serving as inhibitors. For example, studies have explored their role in inhibiting vital enzymes in pathogens, which could lead to novel treatments for infectious diseases .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis of various imidazole derivatives showed that certain modifications to the imidazole ring significantly enhanced cytotoxic activity against cancer cell lines (e.g., HCT116 and MCF7). The structure–activity relationship (SAR) analysis indicated that specific substituents on the imidazole ring could improve potency and selectivity against tumor cells .

Case Study 2: Antimicrobial Activity

Another investigation assessed a series of imidazole-based compounds for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited promising activity, suggesting potential therapeutic applications in treating tuberculosis .

Comparative Data Table

Application Area Potential Effects References
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against bacteria and fungi
Enzyme InhibitionInhibits key enzymes in pathogens

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Alkyl Chain Variants

(A) 2-(5-Methyl-1H-imidazol-2-yl)propan-2-amine Dihydrochloride
  • Structural Difference : Methyl group at the 5-position of the imidazole ring instead of 3.
  • For example, in a study on pyrimidine-based inhibitors, 4-methyl and 5-methyl isomers (compounds 19 and 20) showed distinct synthetic ratios (15:1), suggesting differences in reaction kinetics .
(B) [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride (QY-2867)
  • Structural Difference : Ethylamine chain instead of propan-2-amine.
  • Impact : Reduced molecular weight (C₆H₁₀N₃·2HCl vs. C₇H₁₃N₃·2HCl) and altered hydrophobicity. This compound is listed by Combi-Blocks at 95% purity, indicating comparable synthetic accessibility .
(C) N-[(4-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine Dihydrochloride (QZ-1747)
  • Structural Difference : Methyl linker between the imidazole and propan-2-amine.
  • Impact : Increased flexibility may enhance interaction with hydrophobic pockets in biological targets .

Substituted Imidazole Derivatives

(D) 2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine Dihydrochloride
  • Structural Difference : Incorporates a 4-chlorophenyl group.
(E) Levocetirizine Dihydrochloride
  • Structural Difference : A piperazine-containing antihistamine with a chlorophenyl group.

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Purity (%) Key Applications/Notes References
Target Compound C₇H₁₃N₃·2HCl 4-methylimidazole, propan-2-amine 95 Research chemical, potential CNS targets
2-(5-Methyl-1H-imidazol-2-yl)propan-2-amine C₇H₁₃N₃·2HCl 5-methylimidazole isomer N/A Synthetic byproduct in inhibitor studies
QY-2867 C₆H₁₀N₃·2HCl Ethylamine chain 95 Building block for drug discovery
QZ-1747 C₈H₁₇Cl₂N₃ Methyl linker, propan-2-amine 95 Flexible ligand for receptor interactions
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl Piperazine, chlorophenyl Pharmacopeial grade Antihistamine, approved drug

Key Research Findings and Implications

  • Synthetic Challenges : The 4-methyl isomer (target compound) is more synthetically accessible than its 5-methyl counterpart, as seen in the 15:1 ratio of isomers 19 and 20 .
  • Physicochemical Properties : The target compound’s CCS values (129.8–139.5 Ų) suggest utility in metabolomics and proteomics workflows, where such data aid in compound identification .

Q & A

What spectroscopic methods are recommended for characterizing 2-(4-methyl-1H-imidazol-2-yl)propan-2-amine dihydrochloride, and how can spectral data contradictions be resolved?

Basic:
Characterization typically employs NMR (¹H/¹³C) , FT-IR , and mass spectrometry . For example, FT-IR can confirm the presence of imidazole N-H stretching (~3400–3100 cm⁻¹) and amine hydrochloride bands (~2500 cm⁻¹). Discrepancies in NMR signals (e.g., splitting due to diastereotopic protons) require comparison with computed spectra or deuterated solvent controls .
Advanced:
Conflicting spectral data (e.g., unexpected splitting or missing peaks) may arise from dynamic proton exchange or impurities. Use hyphenated techniques (LC-MS) to isolate intermediates. For ambiguous NOESY/ROESY cross-peaks in NMR, variable-temperature experiments can clarify conformational dynamics .

How can the synthesis of this compound be optimized for higher yield and purity?

Basic:
Start with Schiff base formation between 4-methylimidazole-2-carbaldehyde and acetone, followed by reductive amination (NaBH₄ or H₂/Pd-C). Purify via recrystallization from ethanol/water .
Advanced:
Optimize reaction kinetics using DoE (Design of Experiments) to assess temperature, pH, and catalyst ratios. Replace NaBH₄ with stereoselective catalysts (e.g., chiral Ru complexes) to minimize byproducts. Monitor intermediates via in-situ FT-IR or Raman spectroscopy .

What experimental designs are suitable for evaluating the biological activity of this compound, particularly in antimicrobial studies?

Basic:
Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent-only blanks .
Advanced:
For contradictory results (e.g., high MIC but low cytotoxicity), employ time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Pair with proteomic profiling to identify target pathways and rule off-target effects .

How should researchers address stability challenges during storage and handling of this hygroscopic compound?

Basic:
Store under inert gas (Ar/N₂) at −20°C in desiccated amber vials. Monitor stability via HPLC-UV at regular intervals .
Advanced:
Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation kinetics. Identify degradation products (e.g., imidazole ring oxidation) using HRMS/MSⁿ .

What computational strategies can predict the compound’s interaction with biological targets?

Basic:
Perform molecular docking (AutoDock Vina, Schrödinger) against targets like histamine receptors. Validate with MM-PBSA binding free energy calculations .
Advanced:
Use enhanced sampling MD simulations (e.g., metadynamics) to map binding/unbinding pathways. Cross-validate with cryo-EM data if receptor structures are available .

What crystallographic techniques are critical for resolving the compound’s solid-state structure?

Basic:
Single-crystal X-ray diffraction with SHELXL refinement confirms bond lengths/angles. Use Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for structure solution .
Advanced:
For twinned crystals or low-resolution data, employ SHELXD/E for experimental phasing or high-throughput pipelines (e.g., autoPROC). Address disorder using ADP (anisotropic displacement parameter) constraints .

How can interdisciplinary approaches enhance research on this compound’s pharmacological potential?

Basic:
Combine medicinal chemistry synthesis with in vitro cytotoxicity screens (MTT assay on cancer cell lines) .
Advanced:
Integrate cheminformatics (QSAR models) and systems biology (RNA-seq to track gene expression changes) to identify polypharmacological effects .

What regulatory and safety protocols must be followed during handling?

Basic:
Adhere to GHS guidelines : Use PPE (gloves, goggles) and fume hoods. Document waste disposal per institutional EH&S protocols .
Advanced:
Develop in-house LC-MS/MS methods to detect trace impurities (<0.1%) for regulatory submissions (e.g., ICH Q3A/B) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.